molecular formula C14H14O2 B12801441 7-Methoxy-3,3a,4,5-tetrahydro-2h-cyclopenta[a]naphthalen-2-one CAS No. 25526-84-5

7-Methoxy-3,3a,4,5-tetrahydro-2h-cyclopenta[a]naphthalen-2-one

Cat. No.: B12801441
CAS No.: 25526-84-5
M. Wt: 214.26 g/mol
InChI Key: IOQLRMJQDGKAKT-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of NSC 152873 involves several steps, starting with the preparation of the morpholine derivative. The synthetic route typically includes:

    Formation of the Morpholine Ring: The morpholine ring is synthesized through the reaction of diethanolamine with sulfuric acid.

    Aldehyde Formation: The final step involves the formation of the acrylaldehyde moiety through a condensation reaction with formaldehyde under controlled conditions.

Chemical Reactions Analysis

NSC 152873 undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major products formed from these reactions include the corresponding alcohols, carboxylic acids, and substituted derivatives.

Scientific Research Applications

NSC 152873 has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: NSC 152873 is investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: The compound’s reactivity and stability make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of NSC 152873 involves its interaction with specific molecular targets The fluorine atom and the morpholine ring play crucial roles in its reactivity and binding affinity The compound can interact with enzymes and receptors, modulating their activity through covalent or non-covalent interactions

Comparison with Similar Compounds

NSC 152873 can be compared with other fluorinated acrylaldehydes and morpholine derivatives. Similar compounds include:

    (2Z)-2-fluoro-3-(piperidin-4-yl)acrylaldehyde: A similar structure with a piperidine ring instead of a morpholine ring.

    (2Z)-2-fluoro-3-(pyrrolidin-4-yl)acrylaldehyde: A similar structure with a pyrrolidine ring.

The uniqueness of NSC 152873 lies in its combination of a fluorine atom and a morpholine ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

25526-84-5

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

7-methoxy-3,3a,4,5-tetrahydrocyclopenta[a]naphthalen-2-one

InChI

InChI=1S/C14H14O2/c1-16-12-4-5-13-10(7-12)3-2-9-6-11(15)8-14(9)13/h4-5,7-9H,2-3,6H2,1H3

InChI Key

IOQLRMJQDGKAKT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=CC(=O)CC3CC2

Origin of Product

United States

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